molecular formula C4H6ClNO4S B14242511 Prop-2-en-1-yl (chlorosulfonyl)carbamate CAS No. 289901-10-6

Prop-2-en-1-yl (chlorosulfonyl)carbamate

Cat. No.: B14242511
CAS No.: 289901-10-6
M. Wt: 199.61 g/mol
InChI Key: VTBIAXSAOTXEEH-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl (chlorosulfonyl)carbamate is a chemical compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chlorosulfonyl group attached to a carbamate moiety, which imparts distinct reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-en-1-yl (chlorosulfonyl)carbamate can be synthesized using chlorosulfonyl isocyanate (CSI) as a key reagent. The reaction typically involves the interaction of CSI with an alcohol feedstock under controlled conditions. The process can be streamlined by implementing a one-pot, two-step, three-component process involving CSI, alcohol, and a suitable substrate .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using commercially available CSI. The production process requires careful handling of reactive intermediates and the use of non-nucleophilic, inert, and anhydrous solvents such as chlorinated solvents, acetonitrile, or toluene .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl (chlorosulfonyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized carbamate derivatives, while substitution reactions can produce a variety of substituted carbamates .

Scientific Research Applications

Prop-2-en-1-yl (chlorosulfonyl)carbamate has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of prop-2-en-1-yl (chlorosulfonyl)carbamate involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent chemical transformations. The compound can also participate in radical-mediated reactions, where it serves as a precursor for the generation of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a chlorosulfonyl group and a carbamate moiety, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable tool in both academic and industrial research .

Properties

CAS No.

289901-10-6

Molecular Formula

C4H6ClNO4S

Molecular Weight

199.61 g/mol

IUPAC Name

prop-2-enyl N-chlorosulfonylcarbamate

InChI

InChI=1S/C4H6ClNO4S/c1-2-3-10-4(7)6-11(5,8)9/h2H,1,3H2,(H,6,7)

InChI Key

VTBIAXSAOTXEEH-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)NS(=O)(=O)Cl

Origin of Product

United States

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